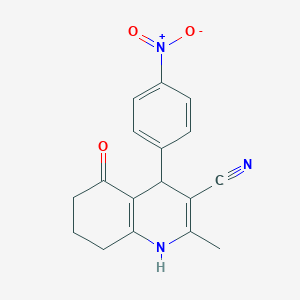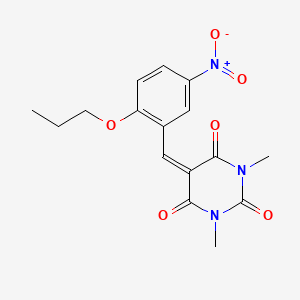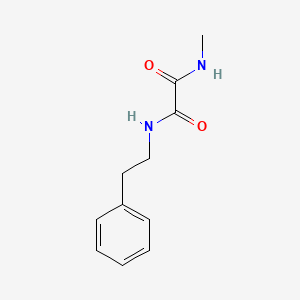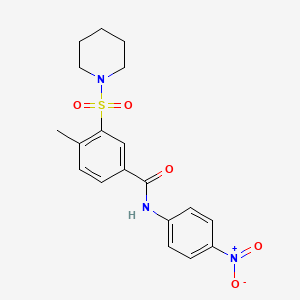
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, also known as TFP, is a chemical compound that has been studied for its potential applications in scientific research. TFP is a phenol derivative that has a thiomorpholine group attached to the methyl group on the 4-position of the phenol ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various signaling pathways in the brain. By blocking the activity of this receptor, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the protection of neurons from damage. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its neuroprotective properties, and its ability to modulate neurotransmitter release. However, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, including the development of more selective and potent mGluR5 antagonists, the investigation of the potential use of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol in the treatment of various neurological disorders, and the exploration of its anti-inflammatory properties in the context of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol and its potential side effects.
Métodos De Síntesis
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 4-(chloromethyl)thiomorpholine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,6-dimethoxyphenol with 4-(bromomethyl)thiomorpholine in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
Propiedades
IUPAC Name |
2,6-dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-16-11-7-10(8-12(17-2)13(11)15)9-14-3-5-18-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPMUFCHCKWLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)

![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)
![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)



![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
